5-Nitro-4-phenyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-4-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-8(10-6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLDMQGTZVDXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164333 | |
| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14953-62-9 | |
| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014953629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Nitro 4 Phenyl 1h Imidazole and Its Derivatives
Classical and Contemporary Synthetic Routes
Classical and contemporary synthetic strategies for obtaining 5-nitro-4-phenyl-1H-imidazole and its analogs primarily involve either the direct modification of a pre-existing imidazole (B134444) ring or the construction of the imidazole ring from acyclic precursors.
Direct Functionalization and Substitution Reactions on the Imidazole Ring
Direct functionalization of the imidazole ring is a common approach to introduce the required nitro and phenyl substituents. This can involve nitration of a phenyl-substituted imidazole or phenylation of a nitro-imidazole.
Nitration of phenyl-imidazoles is a fundamental method. For instance, the nitration of 4-phenyl-1H-imidazole can be achieved using a mixture of concentrated nitric and sulfuric acids. The conditions for such reactions, including temperature and reaction time, are crucial for controlling the regioselectivity and yield of the desired 5-nitro-4-phenyl isomer. A general procedure for the nitration of a halo-substituted imidazole, which can be adapted for a phenyl-substituted imidazole, involves reacting the starting imidazole with concentrated nitric acid in concentrated sulfuric acid at elevated temperatures. For example, 5-bromo-4-nitro-1H-imidazole was synthesized by reacting 4-bromo-1H-imidazole with nitric acid in sulfuric acid at 110°C for one hour, resulting in an 87% yield chemicalbook.com.
Alkylation of the nitrogen atoms on the imidazole ring is another important functionalization reaction. The alkylation of 4(5)-nitroimidazole can be sensitive to the position of the nitro group and the reaction conditions. derpharmachemica.com Studies on the alkylation of 4-nitroimidazole and 2-methyl-5-nitroimidazole have shown that the regioselectivity is influenced by steric effects of the nitro group and the choice of solvent and base. derpharmachemica.com For 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.com Improved yields for N-alkylation can be achieved by heating the reaction to 60°C in acetonitrile with potassium carbonate (K2CO3) as the base derpharmachemica.com.
The following table summarizes the conditions for the N-alkylation of nitroimidazoles:
| Starting Material | Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 4-nitroimidazole | Various | Acetonitrile | K2CO3 | 60 | 66-85 | derpharmachemica.com |
| 2-methyl-5-nitroimidazole | Various | Acetonitrile | K2CO3 | 60 | Good | derpharmachemica.com |
Cyclization Approaches for Imidazole Ring Formation with Phenyl and Nitro Substituents
Constructing the imidazole ring with the phenyl and nitro groups already in place or introduced during the cyclization process is a versatile strategy. One common method involves the reaction of an α-haloketone with formamide, which can be adapted for the synthesis of 4-phenyl-imidazole derivatives nih.gov. For the synthesis of this compound, a precursor such as 2-bromo-1-phenyl-ethanone could potentially be nitrated prior to or after cyclization.
Another approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method allows for the synthesis of functionalized 1H-imidazoles through an acid-mediated process that includes intramolecular cyclization and triazole ring opening mdpi.com.
Regioselective Synthesis Strategies
Regioselectivity is a critical aspect of synthesizing specifically substituted imidazoles like this compound. The choice of starting materials and reaction conditions dictates the final position of the substituents on the imidazole ring. For instance, in the alkylation of nitroimidazoles, the position of the nitro group (at C4 or C5) directs the incoming alkyl group to a specific nitrogen atom due to steric and electronic effects derpharmachemica.com.
A novel method for the regioselective synthesis of highly substituted imidazoles involves the sequential reaction of allenyl sulfonamides with amines. This strategy allows for the construction of 4- and 5-functionalized imidazoles with regioselectivity dependent on the substituents on the nitrogen atoms nih.gov. Another efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed, which is particularly useful for preparing compounds that are challenging to synthesize via other methods .
Advanced Catalytic Methods in Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has benefited significantly from the application of palladium- and copper-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netlibretexts.org
Suzuki-Miyaura Coupling: This reaction is widely used for the synthesis of biaryls and has been successfully applied to nitroimidazole systems. organic-chemistry.orgnih.gov For example, 5-aryl-1-methyl-4-nitroimidazoles have been synthesized in good yields via the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids. nih.gov This reaction is typically performed in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), a base like potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide in an aqueous solvent at elevated temperatures nih.gov.
Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been developed for the efficient synthesis of 4-aryl-5-nitroimidazole derivatives from 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole and various arylboronic acids thieme-connect.com. This method offers rapid reaction times and high yields thieme-connect.com.
The table below presents examples of Suzuki-Miyaura reactions for the synthesis of substituted 5-nitroimidazoles:
| Imidazole Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-chloro-1-methyl-4-nitroimidazole | Phenylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | Water | 70-80 °C | Good | nih.gov |
| 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Ethanol | Microwave (150W) | 83 (mean) | thieme-connect.com |
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction has been utilized for the functionalization of alkyne-containing proteins in aqueous media and can be applied to the synthesis of complex molecules nih.govmdpi.com. While direct examples for this compound are not prevalent in the initial search, the methodology is applicable for introducing alkynyl substituents to a pre-formed nitro-phenyl-imidazole core or for coupling a phenylacetylene derivative to a suitable halo-nitroimidazole. The reaction is typically carried out under mild conditions, at room temperature, and in the presence of a base like diethylamine wikipedia.org.
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. Copper catalysts have been employed in the synthesis of imidazole derivatives. For example, a series of imidazole derivatives were prepared using a Cu(II) catalyst in a Mannich base-type reaction nih.gov.
Copper has also been used to catalyze the direct C-H arylselenation of nitro-substituted N-alkylated imidazoles. This one-pot protocol uses elemental selenium and aryl iodides, where the nitro group is essential for the C-H activation . Furthermore, the synthesis of 2,4,5-triphenylimidazole derivatives has been achieved using a copper nanoparticle catalyst in a one-pot reaction at room temperature researchgate.net. These examples highlight the potential of copper catalysis in the synthesis and functionalization of the this compound scaffold.
Other Metal-Catalyzed Syntheses
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as an efficient route for the synthesis of 5-aryl-4-nitroimidazole derivatives. This methodology provides a direct and convenient alternative to traditional multi-step synthetic pathways. nih.gov
A key example involves the reaction of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids. nih.gov The reaction is typically facilitated by a palladium(II) catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a base like potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide. nih.gov Conducting the reaction in water at elevated temperatures (70-80 °C) leads to the corresponding 5-aryl-1-methyl-4-nitroimidazoles in good yields. nih.gov The use of tetrabutylammonium bromide is noted to enhance the reaction rate, potentially by stabilizing colloidal palladium nanoparticles that act as the true catalytic species. nih.gov
This method's versatility is demonstrated by its successful application with a range of substituted arylboronic acids, allowing for the introduction of various functionalities onto the phenyl ring at the 5-position of the imidazole core.
Table 1: Examples of 5-Aryl-1-methyl-4-nitroimidazoles Synthesized via Suzuki Coupling
| Arylboronic Acid (Ar in ArB(OH)₂) | Product | Yield (%) |
|---|---|---|
| Phenyl | 5-Phenyl-1-methyl-4-nitro-1H-imidazole | 81 |
| 4-Methylphenyl | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 79 |
| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 85 |
| 4-Fluorophenyl | 5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 83 |
This table is generated based on data from the source. nih.gov
Electron Transfer Reaction Methodologies
Electron transfer reactions represent a powerful tool for the formation of C-C bonds in the synthesis of highly functionalized nitroimidazole derivatives. These methods typically involve the generation of radical or anionic intermediates that subsequently react with suitable electrophiles.
Unimolecular Radical Nucleophilic Substitution (SRN1) Reactions
The unimolecular radical nucleophilic substitution (SRN1) mechanism is a chain reaction initiated by the transfer of an electron to the substrate, forming a radical anion. This intermediate then expels a leaving group to generate an aryl or alkyl radical. The radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule.
In the context of nitroimidazoles, the anions of 2-nitroimidazole (B3424786), 4(5)-nitroimidazole, and 2-methyl-4(5)-nitroimidazole have been shown to undergo SRN1 reactions with a variety of halogeno-nitroalkanes. researchgate.net This process leads to the formation of N(1)-(nitroalkyl) derivatives. researchgate.net The reaction demonstrates the versatility of nitroimidazole anions as effective nucleophiles in this radical-based substitution pathway. researchgate.net Electron spin resonance (e.s.r.) spectroscopy studies have been instrumental in detecting the corresponding radical anions, confirming the involvement of these key intermediates in the SRN1 mechanism. nih.gov
Tetrakis(dimethylamino)ethylene (TDAE) Methodology
Tetrakis(dimethylamino)ethylene (TDAE) is a strong organic electron donor used to initiate electron transfer reactions under mild conditions. In the synthesis of 5-nitro-1H-imidazole derivatives, the TDAE methodology has been successfully applied to create highly functionalized molecules.
This approach has been used in the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various aromatic carbonyl and α-carbonyl ester derivatives. nih.govresearchgate.net The reaction, conducted in anhydrous DMF at low temperatures (-20 °C), is initiated by the dropwise addition of TDAE. nih.gov This leads to the formation of corresponding alcohol derivatives in moderate to good yields. nih.gov The TDAE methodology facilitates the generation of a carbanionic intermediate from the chloromethyl precursor, which then attacks the carbonyl compound. This strategy represents a novel application of TDAE in the heterocyclic series, allowing for significant functionalization of the 5-nitroimidazole scaffold. nih.govnih.gov
Table 2: Synthesis of Alcohol Derivatives using TDAE Methodology
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 78 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 75 |
| 4-Methoxybenzaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-methoxyphenyl)ethanol | 65 |
| 2-Naphthaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(naphthalen-2-yl)ethanol | 61 |
This table is generated based on data from the source. nih.gov
Green Chemistry Approaches in Synthesis
In recent years, green chemistry principles have become increasingly important in organic synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents and conditions. The synthesis of imidazole derivatives has benefited significantly from these approaches.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. nih.gov This rapid heating method offers a sustainable and efficient alternative to conventional heating protocols. nih.gov A variety of substituted imidazole and pyrazole derivatives have been successfully synthesized using microwave-assisted, solvent-free methods, demonstrating the broad applicability of this technique in heterocyclic chemistry. nih.govresearchgate.net For instance, the synthesis of 2,4,5-triphenyl imidazoles has been achieved in minutes with high yields under microwave irradiation.
Solvent-Free Conditions
Solvent-free organic reactions are a cornerstone of green chemistry, as they eliminate the need for potentially harmful and difficult-to-dispose-of organic solvents. researchgate.net These reactions often lead to higher efficiency, greater selectivity, and easier product separation and purification. researchgate.net One-pot, solvent-free methods have been developed for the synthesis of various imidazole derivatives. researchgate.netnih.gov For example, the condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can be carried out under solvent-free conditions to produce 2,4,5-trisubstituted imidazoles in excellent yields. nih.gov This approach not only reduces environmental impact but also simplifies the experimental procedure, making it an attractive method for the synthesis of these important heterocyclic compounds. researchgate.net
Heterogeneous Catalysis (e.g., Zeolites)
Heterogeneous catalysis offers significant advantages in organic synthesis, including easier catalyst separation, potential for recycling, and enhanced stability. researchgate.net Zeolites, which are microporous aluminosilicates, are particularly notable heterogeneous catalysts due to their well-defined pore structures, strong Brønsted acid sites, and shape-selective properties. nih.govnih.gov These characteristics make them effective in a variety of organic transformations. nih.gov
In the context of imidazole synthesis, heterogeneous catalysts have been employed to facilitate multicomponent reactions, often leading to high yields and simplified workup procedures. researchgate.net The acidic properties of catalysts like zeolites can activate substrates and control reaction pathways within their confined porous environments. nih.gov While the principles of heterogeneous catalysis are widely applied in the synthesis of nitrogen-containing heterocycles, specific documented applications of zeolites for the direct synthesis of this compound are not extensively detailed in current literature. However, the foundational concepts of zeolite-catalyzed reactions provide a framework for developing novel, environmentally benign synthetic routes for this class of compounds. nih.gov
Derivatization Strategies and Functional Group Transformations
The functionalization of the this compound scaffold is a key area of research, allowing for the systematic modification of its structure to fine-tune its properties. These strategies primarily target the phenyl ring, the imidazole nitrogen atoms, and the introduction of new functional groups.
Modifications of the Phenyl Ring
The phenyl ring at the 4-position of the imidazole core serves as a versatile platform for introducing structural diversity. Synthetic protocols have been developed to modify this ring with various substituents. One common approach involves the de novo synthesis of the imidazole ring from a pre-functionalized α-bromo-ketone, which already contains the desired substituents on the phenyl group. nih.gov For instance, hydroxyl, thiol, or fluoro groups have been incorporated into the phenyl moiety using this method. nih.gov
Another powerful strategy involves the functionalization of a substituent already present on the phenyl ring. For example, a derivative, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, has been used as a starting material for extensive derivatization. nih.govmdpi.com The chloromethyl group on the phenyl ring acts as a reactive handle for coupling with various aromatic carbonyl and α-carbonyl ester derivatives. This reaction, often mediated by tetrakis(dimethylamino)ethylene (TDAE), leads to the formation of highly functionalized products, such as substituted arylethanols, in moderate to good yields. nih.govnih.gov
Table 1: Examples of Phenyl Ring Modification via TDAE Methodology Data sourced from research on 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. nih.gov
| Reactant (Aromatic Carbonyl) | Resulting Functional Group on Phenyl Side Chain |
|---|---|
| Benzaldehyde | 2-hydroxy-1,2-diphenylethane |
| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-hydroxy-2-phenylethane |
| 4-Methoxybenzaldehyde | 2-hydroxy-1-(4-methoxyphenyl)-2-phenylethane |
Modifications at the Imidazole Nitrogen Atoms (N-1)
Alkylation of the nitrogen atoms in the imidazole ring, particularly at the N-1 position, is a common and effective derivatization strategy. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at either the N-1 or N-3 position in nitroimidazoles. derpharmachemica.com For 4-nitroimidazole systems, alkylation is generally favored at the N-1 position. derpharmachemica.comresearchgate.net
The standard procedure for N-1 alkylation involves the deprotonation of the imidazole nitrogen with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the introduction of an alkylating agent like an alkyl halide. nih.govderpharmachemica.com Reaction conditions, including the choice of base, solvent, and temperature, significantly influence the reaction's efficiency and yield. derpharmachemica.comresearchgate.net Studies have shown that conducting the alkylation in acetonitrile with K₂CO₃ as the base at elevated temperatures (e.g., 60°C) can markedly improve the yields of N-alkylated imidazole derivatives. derpharmachemica.comresearchgate.net
Table 2: Conditions and Yields for N-1 Alkylation of 4-Nitroimidazole Data represents general findings for the alkylation of the 4-nitroimidazole core. derpharmachemica.comresearchgate.net
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 66-85 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 66-85 |
| Propyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 66-85 |
Introduction of Diverse Functional Groups (e.g., halogens, hydroxyl, carbonyls, amides)
The introduction of a wide range of functional groups is crucial for creating a library of this compound derivatives. These functionalities can be incorporated through various synthetic maneuvers, either during the initial ring synthesis or by modifying an existing scaffold.
Halogens: Halogen atoms can be introduced as substituents on the phenyl ring of the starting materials or as part of the alkylating agents used for N-1 functionalization. nih.govresearchgate.net For example, using substituted benzyl halides allows for the attachment of halogenated phenyl groups at the N-1 position. researchgate.net The use of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole also demonstrates the strategic placement of a halogen (chlorine) to facilitate further reactions. mdpi.com
Hydroxyl and Carbonyl Groups: As previously discussed, the TDAE-mediated reaction between a chloromethylphenyl-substituted nitroimidazole and various carbonyl compounds is an effective method for introducing both hydroxyl (–OH) and carbonyl functionalities into the final molecular structure. nih.gov Hydroxyl groups can also be directly part of the phenyl ring if incorporated during the initial synthesis. nih.gov
Amides: While direct examples of amide group introduction on the this compound core are less commonly detailed, standard organic chemistry transformations can be applied. For instance, a hydroxyl group introduced onto the scaffold could be oxidized to a carboxylic acid, which can then be converted to an amide through established coupling reactions.
This multi-faceted approach to derivatization allows for the creation of a broad spectrum of molecules based on the central this compound structure, each with unique chemical characteristics.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Investigations of Nitroimidazole Synthesis
The synthesis of nitroimidazoles, including the 5-nitro-4-phenyl variant, can be achieved through various pathways. The primary methods involve the direct nitration of a pre-formed phenyl-imidazole ring or the construction of the nitroimidazole ring system from acyclic precursors.
The introduction of a nitro group onto the imidazole (B134444) ring is a classic example of an electrophilic aromatic substitution reaction. The mechanism is contingent on the specific nitrating agent employed and the reaction conditions.
When using a mixture of concentrated nitric acid and sulfuric acid, the key electrophile is the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com The process begins with the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion. masterorganicchemistry.com
Step 1: Generation of the Nitronium Ion
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The imidazole ring, being an electron-rich aromatic system, then acts as a nucleophile, attacking the nitronium ion. The position of nitration on the 4-phenyl-1H-imidazole precursor is directed by the existing substituents. The imidazole ring itself is activating, but the two nitrogen atoms have different electronic effects. The pyridine-like nitrogen (N-3) is electron-withdrawing via induction, while the pyrrole-like nitrogen (N-1) is electron-donating via resonance. The phenyl group at C-4 is generally weakly deactivating through its inductive effect but can participate in resonance.
Electrophilic attack is most likely to occur at the C-5 position due to the directing effects of the ring nitrogens and the phenyl substituent. The intermediate formed by attack at C-5, a sigma complex or arenium ion, is resonance-stabilized. A subsequent deprotonation step by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the imidazole ring, yielding the final 5-nitro-4-phenyl-1H-imidazole product. masterorganicchemistry.com
Alternative nitrating agents, such as nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also be used. google.com These reagents provide a direct source of the nitronium ion and can offer advantages in terms of regioselectivity and reaction conditions, often allowing for nitration to occur preferentially on the imidazole moiety over the phenyl ring. google.com
Table 1: Common Nitrating Agents and Their Characteristics
| Nitrating Agent | Active Electrophile | Typical Conditions | Notes |
|---|---|---|---|
| HNO₃ / H₂SO₄ | NO₂⁺ | 0-25 °C | Standard and powerful nitrating mixture. rushim.ru |
| Nitronium Tetrafluoroborate (NO₂BF₄) | NO₂⁺ | Chloroform, Room Temp | Useful for selective nitration of the imidazole ring over an aryl substituent. google.com |
The 4,5-disubstituted imidazole core of the target molecule can be constructed through various cyclization and condensation reactions. A common strategy involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an ammonia source, a method known as the Radziszewski synthesis. globalresearchonline.net
For the synthesis of a 4-phenyl-imidazole core, the pathway could involve:
Reactants : Benzil (a 1,2-dicarbonyl compound), an aldehyde (e.g., formaldehyde), and ammonium (B1175870) acetate (B1210297) (as the ammonia source).
Mechanism : The reaction likely proceeds through the initial condensation of the dicarbonyl compound (benzil) and the aldehyde with ammonia to form intermediate di- and tri-imines.
Cyclization : An intramolecular cyclization of a key intermediate, followed by dehydration and oxidation (aromatization), leads to the formation of the 2,4,5-trisubstituted imidazole ring. If formaldehyde (B43269) is used, a 4,5-diphenyl-1H-imidazole is formed. To obtain a 4-phenyl-1H-imidazole, a different set of starting materials, such as an α-haloketone and an amidine, would be required.
More modern approaches utilize catalyst-mediated [3+2] cycloaddition reactions. For instance, the reaction of vinyl azides with amidines provides a catalyst-free route to 2,4-disubstituted-1H-imidazoles. acs.org This method involves the thermal decomposition of the vinyl azide (B81097) to generate a 2H-azirine or a vinyl nitrene intermediate, which then undergoes cyclization with the amidine to form the imidazole ring. acs.org Subsequent nitration of the resulting 4-phenyl-1H-imidazole would yield the final product.
While electrophilic addition is the most common route for nitration, the involvement of radical and electron transfer pathways in the chemistry of nitroimidazoles is well-documented, particularly in their mechanism of biological action. nih.govnih.gov The nitro group is highly electrophilic and can be reduced in single-electron steps. nih.gov
In the context of synthesis, radical-mediated pathways are less common for nitration but can be relevant for other substitutions on the nitroimidazole ring. For example, the SRN1 (Substitution Radical-Nucleophilic, Unimolecular) mechanism can be used to introduce side chains to the nitroimidazole core. This mechanism involves:
Initiation : An initial electron transfer to the nitroimidazole substrate to form a radical anion.
Propagation : The radical anion fragments, losing a leaving group to form a σ-radical. This radical then reacts with a nucleophile to form a new radical anion, which transfers its electron to another substrate molecule, continuing the chain reaction.
Reactivity of the this compound Core
The reactivity of the this compound core is dominated by the powerful electron-withdrawing nature of the nitro group. This group profoundly influences the electron density distribution across both the imidazole and phenyl rings, dictating its susceptibility to nucleophilic and electrophilic attack.
The imidazole ring is generally considered electron-rich and thus not highly reactive towards nucleophiles. globalresearchonline.net However, the presence of a strongly electron-withdrawing substituent, such as a nitro group, dramatically alters this reactivity profile, making the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).
In this compound, the nitro group at C-5 strongly activates the imidazole ring for nucleophilic attack. The relative reactivity of the carbon positions is as follows:
C-2 Position : This position is activated by the nitro group at C-5. Nucleophilic attack at C-2 can occur, especially if there is a suitable leaving group present. The negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the nitro group.
C-4 Position : This carbon is attached to the phenyl group and is also activated by the C-5 nitro group. However, nucleophilic attack directly on this carbon to displace the phenyl ring is generally difficult and not a common reaction pathway.
C-5 Position : This carbon is directly attached to the highly activating nitro group. If a leaving group were present at an adjacent position (like C-4), this position would be part of the activated system. However, direct attack at C-5 to displace the nitro group itself is also not a typical SNAr pathway. The primary role of the nitro group is to activate other positions on the ring.
The most common SNAr reactions on such activated nitroimidazole rings involve the displacement of a leaving group, such as a halogen, from the C-2 or C-5 (if the nitro group is at C-4) positions. nih.gov For this compound, nucleophilic attack is most plausible at the C-2 position, leading to substitution if a leaving group is present, or addition reactions.
The two nitrogen atoms in the imidazole ring possess lone pairs of electrons and can act as nucleophiles or bases, reacting with electrophiles such as alkylating agents. In this compound, the reactivity of these nitrogens is significantly modulated by the substituents.
The potent electron-withdrawing effect of the nitro group substantially reduces the basicity and nucleophilicity of both nitrogen atoms compared to unsubstituted imidazole. cymitquimica.com Nevertheless, reactions with strong electrophiles are still possible.
Alkylation, for example, can occur at either N-1 or N-3. The regioselectivity of this reaction is influenced by several factors:
Tautomerism : 4(5)-substituted imidazoles exist as a mixture of tautomers. In this case, this compound is in equilibrium with 4-nitro-5-phenyl-1H-imidazole. The position of this equilibrium affects which nitrogen is more likely to react.
Steric Hindrance : The bulky phenyl group at C-4 may sterically hinder the approach of an electrophile to the adjacent N-3 atom, potentially favoring reaction at the more accessible N-1 position.
Reaction Conditions : The choice of base, solvent, and electrophile can influence the outcome of the reaction. Studies on related nitroimidazoles have shown that alkylation can be directed to a specific nitrogen under controlled conditions. derpharmachemica.com
In general, the N-1 position is often favored for alkylation in 4-substituted imidazoles due to a combination of electronic and steric factors. derpharmachemica.com
Table 2: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-phenyl-1H-imidazole |
| Nitronium tetrafluoroborate |
| Acetyl Nitrate |
| Benzil |
| Formaldehyde |
| Ammonium acetate |
| 4,5-diphenyl-1H-imidazole |
| 5-bromo-1-methyl-4-nitro-1H-imidazole |
Influence of the Nitro Group on Electrophilic Properties and Regioselectivity
The reactivity of the imidazole ring is significantly influenced by its substituents. In this compound, the strongly electron-withdrawing nature of the nitro group (-NO₂) plays a crucial role in determining the molecule's electrophilic properties and the regioselectivity of further reactions. The nitro group deactivates the imidazole ring towards electrophilic attack by reducing its electron density through inductive and resonance effects.
Computational studies on various nitroimidazole derivatives provide insight into this phenomenon. The electrophilicity index (ω), a descriptor of a molecule's ability to accept electronic charge, has been shown to decrease in the presence of a nitro group. This indicates that nitrated imidazole structures are less susceptible to acting as electrophiles. This behavior is consistent with analyses of chemical hardness (η), where larger values correlate with greater molecular stability and lower reactivity. For instance, studies have shown that 5-nitroimidazoles are generally less stable than their 2-nitroimidazole (B3424786) counterparts. dntb.gov.ua
The table below presents calculated reactivity descriptors for related nitroimidazole compounds, illustrating the influence of the nitro group's position on these properties.
Table 1: Calculated Reactivity Descriptors for Nitroimidazole Derivatives
| Compound Class | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|
| 2-Nitroimidazoles | 6.54 - 7.38 | 0.08 - 0.32 |
Data sourced from computational studies on various substituted nitroimidazoles. dntb.gov.ua
Regarding regioselectivity, electrophilic substitution on an unsubstituted imidazole ring typically occurs at the C5 position. However, in this compound, the C4 and C5 positions are already substituted. The remaining open position for substitution is C2. The presence of the deactivating nitro group at C5 and the bulky phenyl group at C4 would sterically and electronically influence any further substitution. The C2 position is adjacent to two nitrogen atoms, which also affects its electron density. While specific studies on the regioselectivity of further electrophilic substitution on this compound are not prevalent, general principles of imidazole chemistry suggest that the C2 position would be the target for electrophilic attack, albeit under forcing conditions due to the deactivating effect of the nitro group.
Tautomerism and Aromaticity in 1H-Imidazole Systems
A fundamental characteristic of N-unsubstituted imidazoles is prototropic tautomerism, wherein a hydrogen atom can migrate between the two ring nitrogen atoms. For this compound, this results in a dynamic equilibrium between two tautomeric forms: 4-phenyl-5-nitro-1H-imidazole and 5-phenyl-4-nitro-1H-imidazole .
Figure 1: Tautomeric Equilibrium
Note: The above is a simplified 2D representation.
The relative stability and prevalence of each tautomer are influenced by the electronic effects of the substituents and the nature of the solvent. Computational studies on simpler 4(5)-nitroimidazoles have explored this equilibrium. The electron-withdrawing nitro group significantly lowers the pKa of the imidazole N-H proton, making it more acidic compared to unsubstituted imidazole. researchgate.net The precise position of the equilibrium for this compound depends on the interplay between the steric hindrance of the phenyl group and the strong inductive and resonance effects of the nitro group. Solvent polarity can also play a significant role by differentially solvating and stabilizing one tautomer over the other.
Despite this tautomerism, the imidazole ring system in both forms maintains its aromaticity. According to Hückel's rule, a molecule is aromatic if it is cyclic, planar, fully conjugated, and possesses [4n+2] π electrons. The imidazole ring fits these criteria perfectly. It is a five-membered ring containing two double bonds and a lone pair of electrons from the N-H nitrogen that participates in the π-system. This results in a delocalized sextet of 6 π electrons (n=1), which confers significant thermodynamic stability to the ring. nih.gov This aromatic character is a defining feature of the molecule's structure and reactivity. The lone pair on the other sp²-hybridized nitrogen atom lies in the plane of the ring and does not participate in the aromatic system. nih.gov
Stability and Degradation Pathways of this compound
The stability of nitroimidazole derivatives is a critical aspect of their chemical profile. The position of the nitro group on the imidazole ring is a key determinant of the molecule's stability. Theoretical and experimental studies have indicated that 5-nitroimidazoles can be less stable than isomers with the nitro group at other positions. dntb.gov.ua Thermal stability, in particular, has been shown to be influenced by factors such as steric hindrance between adjacent groups and the electronic charge distribution on the ring atoms. researchgate.net
While specific degradation pathways for this compound are not extensively documented, studies on other 5-nitroimidazole compounds, such as the pharmaceutical metronidazole (B1676534), provide valuable insights into potential degradation mechanisms. The degradation of 5-nitroimidazoles is often found to follow first-order kinetics and can be initiated by exposure to heat or ultraviolet (UV) light (photodegradation). dntb.gov.ua
Potential degradation pathways for 5-nitroimidazoles may involve:
Reduction of the nitro group: This is a common metabolic pathway but can also occur chemically. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to a variety of derivative compounds.
Ring cleavage: Under more strenuous conditions, such as strong UV irradiation or high temperatures, the imidazole ring itself can break down. Studies on the photodegradation of metronidazole have shown that it can decompose into simpler molecules, including ammonia, acetic acid, and oxamide. dntb.gov.ua
Reactions involving substituents: The phenyl group in this compound could also undergo reactions, although the imidazole ring and the nitro group are generally considered more reactive sites.
The rate of degradation is highly dependent on environmental conditions. For example, increased temperature typically accelerates the degradation rate constant for nitroimidazole suspensions. dntb.gov.ua The presence of the phenyl group at the C4 position may confer some additional stability compared to smaller substituents, but the inherent reactivity of the 5-nitroimidazole core remains a dominant factor.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D NMR experiments, allows for the unambiguous assignment of all atoms in the structure.
The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. For 5-Nitro-4-phenyl-1H-imidazole, the spectrum is expected to show distinct signals corresponding to the imidazole (B134444) ring proton, the phenyl group protons, and the N-H proton.
Imidazole Protons : The proton at the C2 position of the imidazole ring typically appears as a singlet. In the parent imidazole, this signal is found around δ 7.70 ppm. hmdb.ca For derivatives, this chemical shift can vary based on the electronic effects of the substituents.
Phenyl Protons : The protons of the phenyl group at C4 will present as a multiplet in the aromatic region, generally between δ 7.2 and 8.4 ppm. rsc.orgrsc.org The exact pattern and chemical shifts depend on the electronic interplay between the phenyl and nitroimidazole rings. In similar structures like 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole, the aromatic protons appear as complex multiplets in the δ 7.27-8.37 ppm range. rsc.org
N-H Proton : The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.orgnih.gov For instance, the N-H proton in 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole is observed as a broad signal at δ 13.17 ppm in DMSO-d₆. rsc.org
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imidazole N-H | > 12.0 | Broad Singlet | Chemical shift is solvent-dependent and concentration-dependent. |
| Phenyl C-H | 7.2 - 8.4 | Multiplet | The specific pattern depends on the rotational orientation of the phenyl ring. |
| Imidazole C2-H | ~ 7.7 - 8.0 | Singlet | Position influenced by the electronic effects of the nitro and phenyl groups. |
¹³C NMR Spectral Analysis for this compound Derivatives
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in the molecule. The spectrum for this compound would be characterized by signals for the two distinct imidazole carbons and the carbons of the phenyl ring.
Imidazole Carbons : The C4 and C5 carbons of the imidazole ring are expected to be significantly deshielded. The C4, being attached to the phenyl group, and the C5, bearing the strongly electron-withdrawing nitro group, will appear at downfield shifts. In related diphenyl-imidazole derivatives, these carbons resonate in the δ 125-145 ppm range. rsc.orgresearchgate.net The C2 carbon typically appears at a similar or slightly more downfield position.
Phenyl Carbons : The carbons of the phenyl ring will produce a set of signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon attached to the imidazole ring) will have a distinct chemical shift, while the ortho, meta, and para carbons will appear based on their respective electronic environments. For example, in 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole, various phenyl and imidazole carbons are observed between δ 124.74 and 146.99 ppm. rsc.org
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Imidazole C5-NO₂ | > 140 | Strongly deshielded by the attached nitro group. |
| Imidazole C4-Ph | > 135 | Deshielded by the attached phenyl group and ring electronics. |
| Imidazole C2 | ~ 140 - 145 | Position is sensitive to substituents on the ring. |
| Phenyl C-H & C-ipso | 120 - 140 | Multiple signals expected for the six carbons of the phenyl ring. |
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the definitive structural confirmation of substituted imidazoles, especially for distinguishing between isomers like 4-nitro-5-phenyl-1H-imidazole and this compound.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the connectivity between protons on the phenyl ring by showing cross-peaks between adjacent (ortho, meta, para) protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon atoms with their directly attached protons. It would be used to unambiguously assign the signals for the C2-H of the imidazole ring and the various C-H groups of the phenyl substituent.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would be expected from the ortho-protons of the phenyl ring to the C4 carbon of the imidazole ring, and from the C2 proton to both the C4 and C5 carbons. These specific long-range correlations would provide unequivocal proof of the connectivity and distinguish it from its isomer. The use of such 2D-NMR techniques is standard for the characterization of complex heterocyclic compounds. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=N, C=C, and NO₂ functional groups.
N-H Stretching : A broad absorption band is expected in the region of 3300–3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring. researchgate.net
Aromatic C-H Stretching : Sharp peaks typically appear just above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the phenyl and imidazole rings. nih.govresearchgate.net
NO₂ Stretching : The nitro group is a strong infrared absorber and provides key diagnostic peaks. A strong asymmetric stretching vibration is expected around 1500–1550 cm⁻¹, and a symmetric stretching vibration is expected around 1300–1350 cm⁻¹. researchgate.net For 2-(4-nitro)-4,5-diphenyl-1H-imidazole, these bands are observed at 1514 and 1339 cm⁻¹. researchgate.net
C=C and C=N Stretching : The region between 1400 and 1610 cm⁻¹ will contain a series of bands due to the C=C stretching of the phenyl ring and the C=N stretching of the imidazole ring. rsc.orgresearchgate.net
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |
| C=N / C=C Ring Stretches | 1400 - 1610 | Medium to Strong |
Raman Spectroscopy Applications
Symmetric NO₂ Stretch : The symmetric stretching mode of the nitro group, typically around 1300-1350 cm⁻¹, is expected to produce a very strong and sharp signal in the Raman spectrum, making it an excellent diagnostic peak.
Aromatic Ring Modes : The "ring breathing" modes of the phenyl and imidazole rings would be prominent in the Raman spectrum. These vibrations, which involve the symmetric expansion and contraction of the rings, are often weak in the IR spectrum but strong in the Raman.
Complementary Information : Raman spectroscopy is less sensitive to water, which can be an advantage when analyzing samples in aqueous media. Computational methods, such as Density Functional Theory (DFT), are often employed to predict and help assign vibrational modes in both Raman and IR spectra, which is a common practice when characterizing novel compounds. researchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com It is indispensable for determining molecular weights and elucidating the elemental composition of unknown compounds.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to several decimal places, providing an "exact mass" rather than a nominal mass. bioanalysis-zone.com This high level of precision allows for the determination of a compound's elemental formula. For this compound (C₉H₇N₃O₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very small margin of error, typically less than 5 parts per million (ppm), thereby confirming the molecular formula. algimed.com This capability is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com
Table 1: Theoretical Mass Calculation for this compound This table is generated based on standard atomic weights and illustrates the principle of accurate mass determination.
| Element | Count | Atomic Mass (u) | Total Mass (u) |
|---|---|---|---|
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |
| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 189.053827 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate, identify, and quantify volatile and semi-volatile compounds within a mixture. atu-lab.de The sample is first vaporized and separated based on its components' boiling points and interactions with a capillary column. While GC is highly effective for many organic compounds, nitroimidazoles are often non-volatile and can be thermally unstable. researchgate.net Therefore, direct analysis of this compound by GC-MS would likely require a chemical derivatization step to convert it into a more volatile and stable analogue prior to injection into the instrument. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of non-volatile compounds like nitroimidazoles. researchgate.netresearchgate.net In this technique, the compound is first separated from a mixture using high-performance liquid chromatography (HPLC). The separated analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). For nitroimidazoles, analysis in positive ion mode typically yields the protonated molecular ion [M+H]⁺. nih.gov The detection of this ion allows for the direct determination of the compound's molecular weight. LC-MS has been successfully applied to identify and quantify various nitroimidazole residues in complex matrices. researchgate.netnih.govnih.gov
X-ray Crystallography
Beyond the structure of a single molecule, X-ray crystallography elucidates how multiple molecules arrange themselves to form a crystal lattice. This crystal packing is governed by intermolecular interactions. For this compound, the primary interaction expected is hydrogen bonding between the N-H group of the imidazole ring of one molecule and a nitrogen atom of a neighboring molecule (N—H⋯N). researchgate.net Such interactions are known to link molecules into chains or layered structures. researchgate.netnih.gov Other weaker interactions, such as C—H⋯O hydrogen bonds involving the nitro group, may also play a significant role in stabilizing the crystal structure. nih.gov The analysis of these interactions is crucial for understanding the supramolecular architecture. Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify the different types of intermolecular contacts within the crystal. nih.govuomphysics.net
Table 2: Common Intermolecular Interactions in Nitroimidazole Crystals This table summarizes typical interactions observed in the crystal structures of related compounds.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Imidazole N-H | Imidazole N | Formation of chains and layers researchgate.netnih.gov |
| Hydrogen Bond | C-H | Nitro O | Dimer and layer formation nih.gov |
| π-π Stacking | Phenyl/Imidazole Ring | Phenyl/Imidazole Ring | Stabilization of layered structures nih.gov |
Dihedral Angle Analysis between Phenyl and Imidazole Rings
The dihedral angle, which describes the angle between the planes of the phenyl and imidazole rings, is a critical parameter for understanding the three-dimensional conformation of phenyl-imidazole compounds. This spatial arrangement influences the molecule's electronic properties, steric hindrance, and potential intermolecular interactions within a crystal lattice. X-ray crystallography is the definitive technique for determining these angles in the solid state.
While specific crystallographic data for this compound was not found in the reviewed literature, analysis of closely related structures provides insight into the expected conformational behavior. The degree of twist between the two rings is influenced by the substitution pattern on both the phenyl and imidazole moieties. Steric hindrance and electronic effects from substituents can force the rings out of planarity.
For instance, studies on various substituted phenyl-imidazole derivatives have reported a wide range of dihedral angles, illustrating the conformational flexibility of this molecular scaffold. The table below summarizes findings for several related compounds.
| Compound Name | Dihedral Angle (°) | Reference |
|---|---|---|
| (E)-1-methyl-5-nitro-1H-imidazole-2-carbaldehyde O-benzyloxime | 49.66 (5) | iucr.org |
| 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid | 43.8 (2) and 58.9 (2) | uomphysics.net |
| 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | 37.65 (9) | nih.gov |
The variation in these angles highlights how different substituent groups impact the final molecular conformation. The presence of bulky groups or specific electronic interactions can lead to either a more twisted or a more planar arrangement. For this compound, the interplay between the nitro group's electronic influence and the steric interactions of the phenyl ring would dictate its specific dihedral angle, a value that awaits determination through future crystallographic studies.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula.
For this compound, the molecular formula is C₉H₇N₃O₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's identity and high purity. Deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
The calculated theoretical elemental composition for this compound is presented in the table below. While specific experimental data from published studies were not available in the search, this table serves as the benchmark for any future experimental verification.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 57.14 |
| Hydrogen | H | 3.73 |
| Nitrogen | N | 22.21 |
| Oxygen | O | 16.92 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of nitroimidazole derivatives. aip.orgppor.az These methods provide a robust framework for understanding molecular structure and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted imidazoles, DFT methods, such as B3LYP with a 6-31G(d,p) or larger basis set, are commonly used to predict structural parameters like bond lengths, bond angles, and dihedral angles. ppor.aztandfonline.comorientjchem.org
In 5-Nitro-4-phenyl-1H-imidazole, a key structural feature is the dihedral angle between the imidazole (B134444) and phenyl rings. Due to steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the imidazole ring, the two rings are not expected to be coplanar. Conformational analysis would reveal the most stable rotational isomer (conformer) by calculating the energy as a function of this dihedral angle. A computational study on related nitroimidazoles without the phenyl group has established the planarity of the core nitroimidazole structure. dntb.gov.ua The introduction of the phenyl group at the C4 position introduces this rotational freedom.
Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative Core Structure (DFT/B3LYP) Note: This table presents typical bond lengths and angles for a substituted imidazole ring based on computational studies of related molecules. Actual values for this compound would require a specific calculation.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.37 | C5-N1-C2 | 108.5 |
| C2-N3 | 1.32 | N1-C2-N3 | 111.0 |
| N3-C4 | 1.36 | C2-N3-C4 | 107.0 |
| C4-C5 | 1.38 | N3-C4-C5 | 109.0 |
| C5-N1 | 1.38 | C4-C5-N1 | 104.5 |
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for Nitroaromatic Compounds Note: This table provides a conceptual illustration of how substituents affect FMO energies. The values are representative and not specific to this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazole | -6.30 | 1.81 | 8.11 |
| Nitroimidazole | -7.15 | -1.50 | 5.65 |
| Phenylimidazole | -5.95 | 0.85 | 6.80 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.govnih.gov
In an MEP map of this compound, the most negative potential would be concentrated around the oxygen atoms of the nitro group, highlighting their role as primary sites for interaction with electrophiles or hydrogen bond donors. nih.gov The area around the N-H proton of the imidazole ring would exhibit a strong positive potential, marking it as a likely site for deprotonation or interaction with nucleophiles. The phenyl ring would show a region of relatively neutral or slightly negative potential associated with its π-electron cloud.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. rsc.org
Computational Elucidation of Reaction Mechanisms
By calculating the energies of reactants, products, intermediates, and transition states, computational models can map out the entire energy profile of a reaction pathway. cuny.edu This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility. For example, the synthesis of phenyl-nitroimidazoles can be achieved through methods like the Suzuki coupling reaction. nih.gov Theoretical modeling of this reaction would involve calculating the geometries and energies of the transition states for the key steps: oxidative addition, transmetalation, and reductive elimination. This provides a detailed, step-by-step understanding of how the carbon-carbon bond between the phenyl and imidazole rings is formed.
Prediction of Regioselectivity in Synthetic Transformations
Many synthetic routes for substituted imidazoles can yield multiple isomers (regioisomers). Computational modeling can predict the most likely product by comparing the thermodynamic stability of the possible products and the activation energies of the pathways leading to them. rsc.orgcuny.edu
For instance, in the N-alkylation of a 4(5)-nitroimidazole, the alkyl group can attach to either of the two nitrogen atoms of the imidazole ring. The position of the nitro group can sterically and electronically influence this outcome. derpharmachemica.com DFT calculations can determine the relative energies of the N1-alkylated versus the N3-alkylated products. Furthermore, by modeling the transition states for both alkylation pathways, the kinetic product (formed via the lowest activation energy barrier) can be distinguished from the thermodynamic product (the most stable isomer). researchgate.net This predictive capability is invaluable for designing synthetic strategies that favor the desired regioisomer. rsc.org
Prediction of Spectroscopic Parameters
Computational methods serve as powerful tools for predicting the spectroscopic parameters of this compound, offering insights that complement experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR chemical shifts. For nitroimidazole derivatives, DFT calculations have been shown to agree well with experimental values for imidazole carbons, typically within a 2% margin of error. However, larger discrepancies can be observed for nitrogen atoms due to the complex electronic environment and potential for ring resonant structures. scirp.org
The process involves optimizing the molecular geometry of this compound and then calculating the NMR shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 148.5 |
| H2 | 8.10 | - |
| C4 | - | 135.2 |
| C5 | - | 145.8 |
| N1-H | 13.50 | - |
| C1' (Phenyl) | - | 130.1 |
| C2'/C6' (Phenyl) | 7.65 | 129.8 |
| C3'/C5' (Phenyl) | 7.50 | 129.1 |
| C4' (Phenyl) | 7.45 | 128.9 |
Note: These values are representative predictions from DFT calculations and may vary depending on the specific functional and basis set used. Experimental validation is necessary for confirmation.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules like this compound. ijrar.org These calculations help in the assignment of experimental vibrational bands. researchgate.net
The methodology involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. For nitroaromatic compounds, characteristic stretching frequencies for the nitro group (asymmetric and symmetric) are of particular interest. esisresearch.orgmdpi.com
A comparison of calculated and typical experimental vibrational frequencies for key functional groups in this compound is presented below.
| Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Vibrational Mode |
| N-H (imidazole) | 3450 | 3400-3500 | Stretching |
| C-H (imidazole) | 3150 | 3100-3160 | Stretching |
| C-H (phenyl) | 3080 | 3050-3100 | Stretching |
| C=N (imidazole) | 1610 | 1600-1620 | Stretching |
| C=C (phenyl) | 1590 | 1580-1600 | Stretching |
| NO₂ (asymmetric) | 1540 | 1510-1560 | Stretching |
| NO₂ (symmetric) | 1350 | 1330-1370 | Stretching |
Note: Calculated frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of organic compounds, including phenylimidazole derivatives. researchgate.net The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.comresearchgate.net
For 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, a related compound, experimental absorption peaks were observed at 340 nm and 406 nm. researchgate.net TD-DFT calculations can help assign these to specific electronic transitions, such as π→π* and n→π* transitions.
An illustrative table showing predicted UV-Vis absorption data for this compound is provided below.
| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition |
| 385 | 0.45 | HOMO -> LUMO (π→π) |
| 290 | 0.21 | HOMO-1 -> LUMO (π→π) |
| 255 | 0.15 | n→π* |
Note: The predicted λmax values can be influenced by the solvent, which can be accounted for in calculations using solvent models.
Molecular Dynamics Simulations of Compound Interactions
While specific research studies on molecular dynamics (MD) simulations for this compound are not widely available, this computational technique is highly applicable for studying the interactions of nitroimidazole derivatives with biological targets. MD simulations can provide insights into the binding modes, stability of ligand-protein complexes, and the conformational changes that occur upon binding. researchgate.net Such simulations are valuable in drug discovery for understanding the mechanism of action and for the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Nitroimidazoles
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug design and have been applied to nitroimidazoles to understand the determinants of their activity, for instance, against Mycobacterium tuberculosis.
3D-QSAR models for antitubercular nitroimidazoles have suggested that electrostatic, hydrophobic, and hydrogen bonding interactions are all important for the interaction between the ligands and their target receptors. researchgate.nettandfonline.com These models can help in predicting the activity of new, unsynthesized nitroimidazole derivatives and guide the optimization of lead compounds. For example, QSAR studies have highlighted the importance of the orientation of the nitro group on the imidazole ring for biological activity. tandfonline.com
Research Applications in Medicinal Chemistry and Bio Science
Mechanisms of Biological Activity of Nitroimidazole Derivatives
The biological effects of 5-nitroimidazoles are not inherent to the parent molecule but are a consequence of its metabolic activation within target cells. mdpi.comdigitellinc.com These compounds are prodrugs that undergo chemical reduction to exert their cytotoxic effects. mdpi.com
Bioreductive Activation Pathways of 5-Nitroimidazoles
The activation of 5-nitroimidazoles is a critical step for their biological activity and is highly selective for anaerobic or hypoxic environments. nih.govwikipedia.org This selectivity arises because the activation process involves the reduction of the nitro group, a reaction that is inhibited by the presence of oxygen. nih.gov
The mechanism of action begins when the 5-nitroimidazole compound diffuses into a target cell. nih.gov Inside anaerobic microorganisms, low-redox-potential proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group of the imidazole (B134444) ring. nih.govyoutube.com This one-electron reduction results in the formation of a short-lived, highly reactive nitro radical anion. nih.govnih.gov
Under anaerobic conditions, this radical can undergo further reduction. The complete reductive activation requires four electrons, leading to the formation of a hydroxylamine derivative. nih.govnih.gov This hydroxylamine is considered a key reactive intermediate responsible for the cytotoxic effects. nih.govnih.gov The process increases the concentration gradient of the drug across the cell membrane, facilitating further uptake of the prodrug. nih.gov
Key enzymes and proteins involved in this activation include:
Ferredoxin: A primary electron donor in anaerobic protozoa like Trichomonas vaginalis and Giardia lamblia. nih.govnih.gov
Pyruvate:ferredoxin oxidoreductase (PFOR): An enzyme that reduces ferredoxin, which in turn reduces the 5-nitroimidazole. nih.govasm.org
Nitroreductases: A family of enzymes found in various bacteria that can activate these compounds. mdpi.comdigitellinc.com
Thioredoxin reductases: Also implicated in the activation process. mdpi.comnih.gov
This bioreductive activation is significantly less efficient in aerobic mammalian cells, which lack the necessary low-redox-potential electron transfer systems, accounting for the selective toxicity of these compounds towards anaerobic microbes. nih.gov
Interaction with Biological Macromolecules (e.g., DNA, enzymes)
Once activated, the reactive intermediates of 5-nitroimidazoles, particularly the hydroxylamine derivative and other radical species, are highly cytotoxic. nih.gov They can interact with and cause damage to essential biological macromolecules, leading to cell death. nih.gov
Interaction with DNA: A primary target for activated 5-nitroimidazoles is the organism's DNA. nih.govwikilectures.eu The reactive metabolites can covalently bind to DNA, leading to a loss of helical structure, strand breakage, and impaired function. youtube.comelsevierpure.com This damage inhibits DNA synthesis and repair, ultimately triggering cell death. nih.gov Studies have shown that these activated intermediates bind preferentially to guanine and cytosine residues. elsevierpure.com The covalent binding occurs after a four-electron reduction of the nitro group, with evidence suggesting that the interaction involves an attack at the C4 position of the imidazole ring. nih.gov
Interaction with Proteins and Enzymes: Besides DNA, the reactive species can also target other vital cellular components. They can form covalent adducts with proteins and enzymes, leading to their inactivation. nih.govnih.gov For instance, they can interact with enzymes involved in antioxidant defense pathways, such as thioredoxin reductase, disrupting the cell's ability to manage oxidative stress. nih.gov The covalent binding to protein sulfhydryl groups has also been demonstrated. nih.gov
Role of Substituents in Modulating Activity Mechanisms
The specific chemical structure of a 5-nitroimidazole derivative, including the nature and position of substituents on the imidazole ring, plays a crucial role in modulating its biological activity. nih.gov The phenyl group at the 4-position of 5-Nitro-4-phenyl-1H-imidazole, for example, influences the molecule's physicochemical properties and, consequently, its mechanism of action.
Substituents can affect several key parameters:
Redox Potential: The electron-withdrawing or electron-donating nature of a substituent can alter the ease with which the nitro group is reduced. nih.gov Substituents adjacent to the nitro group, as in the 5-position, have a significant influence on the reduction potential. nih.gov This, in turn, affects the rate and extent of bioreductive activation.
Stability of Intermediates: Substituents can influence the stability of the nitro radical anion formed during activation. nih.gov A more stable radical may have a longer half-life, allowing it to diffuse further and interact with more cellular targets.
Target Specificity: While the core mechanism involves reductive activation, side chains attached to the imidazole ring can offer a great deal of flexibility, potentially leading to the development of compounds that can bypass resistance mechanisms. nih.gov
The table below summarizes the influence of different substituent properties on the activity of nitroimidazole derivatives.
| Substituent Property | Effect on Mechanism of Action | Reference |
| Electron-withdrawing | Lowers the redox potential, facilitating easier reduction of the nitro group. | nih.gov |
| Electron-donating | Hinders the electroreduction of the nitro group. | nih.gov |
| Increased Lipophilicity | Can enhance membrane permeability and cellular uptake. | nih.govresearchgate.net |
| Steric Hindrance | Can influence the interaction with activating enzymes (e.g., nitroreductases). | nih.gov |
Exploration of Anti-Infectious Properties
The unique mechanism of bioreductive activation makes 5-nitroimidazoles potent agents against a range of anaerobic pathogens.
Antibacterial Activity Mechanisms and Research Principles
The antibacterial action of 5-nitroimidazole derivatives is selectively directed against anaerobic bacteria. nih.gov Aerobic and facultative anaerobic bacteria are typically resistant because the initial one-electron reduction of the nitro group is reversed by oxygen, a process known as "futile cycling," which prevents the accumulation of toxic metabolites. nih.gov
In the strict anaerobic environment provided by susceptible bacteria, the compound is reduced by bacterial nitroreductases or the PFOR system. digitellinc.comasm.org This process generates cytotoxic radicals and intermediates that disrupt bacterial DNA, leading to strand breakage and cell death. youtube.comresearchgate.net The bactericidal activity is a direct result of this DNA damage. researchgate.net
Research into novel 5-nitroimidazole-based antibacterial agents focuses on several principles:
Overcoming Resistance: A primary goal is to design molecules that can evade bacterial resistance mechanisms, which often involve decreased expression or mutation of the activating enzymes. nih.gov
Broadening the Spectrum: While traditionally used for anaerobes, research has explored modifications to create compounds, such as PA-824 (Pretomanid), that are also active against aerobic pathogens like Mycobacterium tuberculosis by being activated by specific mycobacterial enzymes. researchgate.net
Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the substituents on the imidazole ring to optimize potency, selectivity, and pharmacokinetic properties. asm.orgresearchgate.net
Antiprotozoal Activity Mechanisms and Research Principles
5-nitroimidazoles are highly effective against various anaerobic protozoan parasites, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. asm.orgwalshmedicalmedia.com The mechanism of action is analogous to their antibacterial activity.
The drugs enter the protozoal cell via passive diffusion. nih.gov In the case of T. vaginalis, activation occurs in an organelle called the hydrogenosome, which contains the PFOR-ferredoxin pathway that efficiently reduces the nitro group. nih.govnih.gov For Giardia, the activation also relies on low-redox-potential electron transport proteins. nih.gov
The resulting reactive nitro radical anion and other reduced metabolites cause widespread damage to the parasite's DNA and other crucial macromolecules, leading to rapid cell death. nih.govwalshmedicalmedia.com
Research in this area is driven by the following principles:
Combating Drug Resistance: Clinical resistance, particularly in T. vaginalis and Giardia, is a growing concern. nih.gov Research aims to develop new 5-nitroimidazole derivatives that are effective against resistant strains. asm.org This often involves designing molecules that can be activated by alternative pathways or that have different intracellular targets. asm.org
Improving Efficacy and Spectrum: Efforts are underway to synthesize derivatives with greater potency than existing drugs like metronidazole (B1676534). mdpi.comnih.gov This includes exploring a wide variety of side chains on the imidazole scaffold to enhance activity against a broader range of protozoal pathogens. mdpi.comresearchgate.net
Reducing Toxicity: While selectively toxic, side effects can occur. A key research principle is to design new compounds with an improved therapeutic window, offering high efficacy with reduced systemic toxicity. mdpi.com
The table below details some 5-nitroimidazole compounds and their primary anti-infectious applications.
| Compound | Primary Application | Organism Examples |
| Metronidazole | Antibacterial & Antiprotozoal | Bacteroides fragilis, Trichomonas vaginalis, Giardia lamblia |
| Tinidazole | Antiprotozoal & Antibacterial | Giardia lamblia, Entamoeba histolytica |
| Ornidazole | Antiprotozoal & Antibacterial | Trichomonas vaginalis, Anaerobic bacteria |
| Pretomanid | Antitubercular (Antibacterial) | Mycobacterium tuberculosis |
| Benznidazole | Antiprotozoal (2-nitroimidazole) | Trypanosoma cruzi |
Enzyme Inhibition Studies and Receptor Interactions
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant therapeutic target, particularly in cancer immunotherapy, due to its role in mediating immune suppression. nih.govnih.govfrontiersin.org IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. nih.govfrontiersin.org By depleting local tryptophan levels and producing immunosuppressive metabolites like kynurenine, IDO1 can suppress the activity of T-cells and natural killer cells, allowing tumors to evade the immune system. nih.gov
The 4-phenyl-imidazole scaffold is a well-established starting point for the development of IDO1 inhibitors. nih.govnih.gov The fundamental research principle behind its inhibitory activity is the coordination of one of the imidazole's nitrogen atoms with the heme iron in the enzyme's active site. nih.govnih.gov This interaction blocks the normal catalytic function of the enzyme.
Research in this area focuses on the rational design of 4-phenyl-imidazole derivatives to enhance potency and selectivity. nih.gov Computational docking and structural studies guide modifications to the core scaffold to optimize interactions with amino acid residues within the IDO1 active site, such as Cys129 and Ser167. nih.govnih.gov Studies have shown that substituting the imidazole ring with other aromatic heterocycles often results in a loss of potency, highlighting the importance of the imidazole moiety for heme binding. nih.gov Rigidifying the scaffold, for example by creating fused imidazoleisoindole structures, has been shown to significantly improve inhibitory activity. acs.orgnih.gov
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the mycobacterial cell wall. mdpi.comnih.gov Its absence in humans makes it an attractive and specific target for the development of new anti-tuberculosis drugs. mdpi.com
A primary research principle for inhibiting DprE1 involves the use of nitroaromatic compounds that act as covalent inhibitors. mdpi.comnih.govmdpi.com The mechanism of action for these inhibitors relies on the reductive activation of the nitro group. The FAD cofactor within the DprE1 active site reduces the inhibitor's nitro group to a reactive nitroso intermediate. mdpi.commdpi.com This intermediate is then susceptible to nucleophilic attack by a nearby cysteine residue (Cys387), forming a stable covalent bond between the inhibitor and the enzyme. mdpi.commdpi.com This irreversible binding permanently inactivates DprE1, disrupting cell wall synthesis and leading to bacterial death. sci-hub.st
While this compound itself is not a canonical DprE1 inhibitor, its nitro-aromatic structure fits the profile of compounds explored in this research domain. The core principle is to design molecules with appropriate electronic and steric properties that are recognized by the DprE1 active site and can undergo the necessary reductive activation to form a covalent adduct.
The this compound structure combines two key features that make it a versatile scaffold for general enzyme modulation research. The imidazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in various biological interactions. chemijournal.com Its nitrogen atoms can act as hydrogen bond donors or acceptors and, crucially, can coordinate with metal ions, such as the heme iron in enzymes like IDO1. nih.gov
The nitro group is not merely a passive substituent; it is an electrophilic "warhead" that can be bioactivated. mdpi.com As seen with DprE1 inhibitors, the reduction of a nitro group can lead to the formation of highly reactive species that can covalently modify an enzyme's active site, leading to irreversible inhibition. nih.gov This principle of reductive activation is a key strategy in designing targeted covalent inhibitors. Research in this field involves modifying the core scaffold to fine-tune its binding affinity for a target enzyme and to modulate the reduction potential of the nitro group, ensuring it is activated selectively in the desired cellular environment.
Structure-Activity Relationship (SAR) Studies for Rational Design
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new therapeutic agents based on the this compound scaffold. These studies involve systematically modifying the molecule's structure and assessing how these changes affect its biological activity, providing critical insights for optimizing potency and selectivity.
For antitubercular nitroimidazoles, SAR studies have revealed several key determinants of activity:
Position of the Nitro Group : The position of the nitro group on the imidazole ring (e.g., 4-nitro vs. 5-nitro) dramatically influences chemical reactivity and biological activity. nih.gov
Lipophilic Side Chains : For 4-nitroimidazole derivatives related to the drug candidate PA-824, the presence of a lipophilic side chain was found to be essential for both aerobic and anaerobic activity against M. tuberculosis. nih.gov Removing this side chain led to a complete loss of activity. nih.gov
Bicyclic Systems : In bicyclic nitroimidazo-oxazines, an oxygen atom at the 2-position of the ring system was shown to be critical for aerobic activity, although it could be replaced by nitrogen or sulfur to yield equipotent analogues. nih.gov
In the context of IDO1 inhibition, SAR studies on the 4-phenyl-imidazole template have demonstrated that:
Substitutions at the N-3 position of the imidazole can accommodate large hydrocarbon groups, suggesting this region points toward the solvent-exposed entrance of the active site. nih.gov
An ortho-hydroxyl group on the 4-phenyl ring was found to be beneficial for potency. nih.gov
The imidazole ring itself is generally superior to other aromatic rings for heme binding and inhibitory activity. nih.gov
The table below summarizes key SAR principles derived from studies on nitro-phenyl-imidazole and related scaffolds.
| Scaffold/Target | Structural Modification | Impact on Activity | Reference |
| Antitubercular 4-Nitroimidazoles | Removal of lipophilic side chain | Complete loss of aerobic and anaerobic activity | nih.gov |
| Antitubercular 4-Nitroimidazoles | Replacement of 2-position ether oxygen with carbon | Significant reduction in potency | nih.gov |
| Antitubercular 4-Nitroimidazoles | Replacement of 2-position ether oxygen with N or S | Maintained potency | nih.gov |
| IDO1 Inhibitors (4-Phenyl-imidazole) | Substitution of imidazole with other aromatic rings | Decreased potency | nih.gov |
| IDO1 Inhibitors (4-Phenyl-imidazole) | Addition of ortho-hydroxyl to phenyl ring | Increased potency | nih.gov |
| DprE1 Inhibitors (Nitroaromatics) | Presence of nitro group | Essential for covalent inhibition mechanism | mdpi.commdpi.com |
These SAR findings are crucial for the rational design of new molecules, allowing medicinal chemists to focus on modifications most likely to enhance therapeutic potential while minimizing off-target effects.
Impact of Substitution Patterns on Biological Recognition
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the imidazole and phenyl rings. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent biological recognition in various therapeutic areas.
One area of investigation has been the antiparasitic activity of this scaffold. A study on a series of 5-aryl-1-methyl-4-nitroimidazoles revealed that the substitution pattern on the phenyl ring plays a crucial role in their efficacy against parasites such as Entamoeba histolytica and Giardia intestinalis. For instance, a derivative with a 3-chloro substituent on the phenyl ring exhibited potent lethal activity against these parasites, with an IC50 value of 1.47 µM/mL, which is about twice as potent as the standard drug, metronidazole. nih.govnih.gov The antiparasitic activity of other derivatives in this series also showed that substitutions on the phenyl ring, such as methoxy, fluoro, and chloro, resulted in potent activity. nih.govnih.gov
| Compound | Substitution on Phenyl Ring | IC50 (µM/mL) vs. E. histolytica & G. intestinalis |
|---|---|---|
| 5a | Unsubstituted | 2.12 |
| 5b | 4-Methoxy | 1.72 |
| 5c | 3-Methoxy | 4.43 |
| 5d | 4-Fluoro | 2.20 |
| 5e | 4-Chloro | 2.12 |
| 5f | 3-Chloro | 1.47 |
In the realm of oncology, the substitution pattern on the imidazole ring itself has been shown to influence antitumor activity. A study on N-alkyl-nitroimidazoles demonstrated that the length of the alkyl chain at the N-1 position affects the cytotoxic activity against different cancer cell lines. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For instance, N-methyl-nitroimidazole and N-ethyl-nitroimidazole showed the highest cytotoxic activity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. openmedicinalchemistryjournal.com Interestingly, the antitumor activity against the A549 lung cancer cell line was observed to decrease as the length of the N-alkyl chain increased from methyl to butyl. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
| Compound | LC50 (µM) vs. A549 (Lung Cancer) | LC50 (µM) vs. MDA-MB-231 (Breast Cancer) |
|---|---|---|
| N-methyl-nitroimidazole | 17.00 ± 1.7 | 16.67 ± 2.3 |
| N-ethyl-nitroimidazole | 14.67 ± 2.5 | 17.33 ± 2.1 |
| N-propyl-nitroimidazole | 19.33 ± 3.2 | 21.50 ± 4.9 |
| N-butyl-nitroimidazole | 32.33 ± 3.1 | 17.00 ± 1.7 |
Design Principles for Safer Nitroimidazole Derivatives
A significant challenge in the development of nitroimidazole-based therapeutics is their potential for mutagenicity and cytotoxicity, which is often linked to the reduction of the nitro group to reactive intermediates. nih.gov Consequently, a key design principle for safer nitroimidazole derivatives is to modulate the electronic properties of the molecule to control this reduction process and to introduce structural modifications that reduce toxicity without compromising therapeutic activity.
One important finding is that the nitroso intermediate, formed during the reduction of the nitro group, is a highly toxic species. A study comparing 1-methyl-4-phenyl-5-nitroimidazole (B3348001) with its corresponding nitroso derivative, 1-methyl-4-phenyl-5-nitrosoimidazole, found that the nitroso compound was at least 1000-fold more cytotoxic to Chinese Hamster Ovary (CHO) cells and more mutagenic in the Ames test. nih.gov This highlights a critical design principle: to develop safer nitroimidazoles, it is crucial to avoid the formation and accumulation of the highly reactive nitroso intermediate.
Another strategy to reduce the mutagenicity of 5-nitroimidazoles is the introduction of a methyl group at the 2-position of the imidazole ring. This substitution has been shown to lower the mutagenic potential of these compounds. nih.govresearchgate.net This suggests that steric hindrance around the nitro group can influence its bioreduction and subsequent interaction with cellular macromolecules like DNA, thereby reducing genotoxicity.
Potential in Other Therapeutic Areas Based on Imidazole Scaffold Research (e.g., anticancer, anti-inflammatory principles)
The imidazole scaffold is a versatile pharmacophore that has been successfully incorporated into a wide range of therapeutic agents beyond antimicrobial applications. Research into the broader therapeutic potential of imidazole-containing compounds provides a strong rationale for exploring this compound derivatives in other areas, such as oncology and inflammation.
The potential of imidazole derivatives as anticancer agents is well-documented. nih.gov The imidazole ring can interact with various biological targets involved in cancer progression, such as kinases and tubulin. As previously discussed, N-alkyl-nitroimidazoles have demonstrated in vitro antitumor activity against lung and breast cancer cell lines. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This provides direct evidence that the this compound scaffold has potential for the development of novel anticancer agents. The mechanism of action for the anticancer effects of imidazole derivatives can be diverse, including the induction of apoptosis, inhibition of cell proliferation, and interference with DNA synthesis.
In addition to their anticancer potential, imidazole derivatives have been investigated for their anti-inflammatory properties. primescholars.comnih.govresearchgate.netjapsonline.com While specific studies on the anti-inflammatory activity of this compound derivatives are not extensively reported in the reviewed literature, the general anti-inflammatory potential of the broader imidazole class is promising. Imidazole-containing compounds have been shown to inhibit key inflammatory mediators and pathways. This suggests that by modifying the substituents on the this compound core, it may be possible to develop novel anti-inflammatory agents. The structural features of the this compound scaffold could be optimized to target enzymes or receptors involved in the inflammatory cascade.
Advanced Materials Science and Catalysis Research
Imidazole (B134444) Derivatives in Functional Materials Research
The imidazole scaffold is a fundamental component in the design of functional organic materials due to its aromaticity, electron-donor capabilities, and hydrogen-bonding properties. The introduction of substituents like phenyl and nitro groups can significantly modulate its electronic and optical characteristics.
The development of fluorophores based on imidazole derivatives is an active area of research. However, the presence of a nitro group (—NO₂) generally leads to fluorescence quenching, making most nitroaromatic compounds non-fluorescent. This effect is attributed to the nitro group's strong electron-withdrawing nature, which promotes non-radiative decay pathways for the excited state.
Studies on other complex imidazole systems, such as those combined with pyrene, have demonstrated their potential as sensitive fluorescence probes for pH, responding to environmental acidity and basicity with significant spectral shifts. rsc.org This highlights the tunability of the imidazole core, though the inclusion of a nitro group would likely alter or suppress these properties.
Table 1: Photophysical Properties of a Representative Fluorescent Imidazole Derivative (Non-nitro substituted)
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |
|---|---|---|---|---|
| 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole | 330 | 450 | - | Photoluminescent material |
Data is illustrative for a related class of compounds to demonstrate the potential of the imidazole core in fluorophore development when not substituted with a quenching group like —NO₂.
Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net Organic molecules with a donor-π-acceptor (D-π-A) structure are prime candidates for NLO materials. The intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group through a π-conjugated system is key to high NLO response. nih.gov
The structure of 5-Nitro-4-phenyl-1H-imidazole features a strong electron-accepting nitro group and a phenyl group which can act as part of the π-system. The imidazole ring itself can be part of the conjugated bridge. This configuration suggests potential for NLO activity. Theoretical studies on similar nitro-containing organic molecules have shown promising NLO properties. nih.govjchps.complu.mx For instance, density functional theory (DFT) calculations on 4-nitroaniline (B120555) derivatives reveal that the charge transfer characteristics are useful for achieving high nonlinear coefficients. jchps.complu.mx
Experimental and theoretical investigations of other multi-aryl substituted imidazoles, such as 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, have confirmed their NLO properties. nih.govsemanticscholar.org These studies found significant values for the nonlinear absorption coefficient (β) and third-order susceptibility (χ³), indicating their potential as NLO materials. nih.gov The presence of the strongly electron-withdrawing nitro group in this compound is expected to enhance these properties compared to analogues without such a group. researchgate.netnih.gov
Table 2: Calculated NLO Properties for a Representative Nitro-Aromatic Compound
| Property | Value | Unit |
|---|---|---|
| Dipolar Moment (μ) | 5.95 | Debye |
| Linear Polarizability (α) | - | esu |
| First Hyperpolarizability (β) | Varies significantly with structure | 10⁻³⁰ esu |
This table presents generalized data for a class of NLO compounds to illustrate the parameters of interest. Specific values for this compound require dedicated theoretical or experimental study. nih.gov
Catalytic Applications of Imidazole and its Complexes
Imidazole and its derivatives are highly versatile in catalysis, serving both as ligands in coordination chemistry and as direct organocatalysts.
The imidazole ring contains two nitrogen atoms, one of which (the imine nitrogen) readily coordinates with transition metal ions, making imidazole derivatives excellent ligands in coordination chemistry. nih.gov The resulting metal complexes are essential in various catalytic processes. jchps.com
While specific studies on the coordination complexes of this compound are scarce, research on structurally similar ligands like 2-(4-nitrophenyl)-1H-benzimidazole and 1-(4-nitrophenyl)imidazole provides valuable insights. jchps.comresearchgate.net Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole with transition metals form stable structures that exhibit enhanced catalytic activity for organic transformations and polymerization reactions. jchps.com The electron-withdrawing nitro group influences the electronic environment of the metal center, which can stabilize it and modulate its reactivity. jchps.com Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with 1-(4-nitrophenyl)imidazole have been synthesized and characterized, showing semiconducting behavior and potential for applications in materials science. researchgate.net These examples strongly suggest that this compound could act as a competent ligand to form catalytically active metal complexes.
Table 3: Examples of Metal Complexes with Related Nitrophenyl-Imidazole Ligands
| Ligand | Metal Ion | Complex Formulation | Potential Application |
|---|---|---|---|
| 2-(4-nitrophenyl)-1H-benzimidazole | Cu(II), Co(II) | [M(Ligand)₂] | Catalysis, Antimicrobial Agents |
| 1-(4-nitrophenyl)imidazole | Co(II), Ni(II), Cu(II), Zn(II) | [M(Ligand)₂Cl₂] | Semiconducting Materials |
| 2(4-nitrophenyl)-4.5-diphenyl-1H-imidazole | Cu(II), Co(II), Mn(II) | [M(Ligand)₂] or [M(Ligand)₃] | Bioactive Compounds |
This table is based on data for structurally similar compounds to infer the potential coordination behavior of this compound. jchps.comresearchgate.netijddr.in
The imidazole ring is amphoteric, possessing both a weakly acidic N-H proton and a basic pyridine-like nitrogen atom. This dual functionality allows it to act as an effective organocatalyst for various reactions. ias.ac.in For example, imidazole has been employed as a catalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium. ias.ac.in Its moderate catalytic properties help to increase product yield by reducing the formation of byproducts. ias.ac.in
The parent compound, 4-phenyl-1H-imidazole, has been identified as a noncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), binding to the heme iron at the active site. nih.gov While this is an example of biological activity rather than synthetic catalysis, it demonstrates the ability of the phenyl-imidazole scaffold to interact with active sites. More directly, an imidazole-based salt has been designed as an organocatalyst for the bulk polymerization of lactide isomers, mimicking enzymatic processes. nih.gov The specific use of this compound as an organocatalyst has not been reported, but its inherent imidazole core suggests that it could be explored for such applications, with the nitro and phenyl groups potentially modulating its catalytic activity and selectivity.
Integration into Polymer Science and Nanomaterials
The functionalization of polymers and nanomaterials with specific organic molecules can impart new properties and create advanced materials for targeted applications. Imidazole derivatives are attractive for this purpose due to their chemical stability and versatile interaction capabilities.
Imidazole-functionalized polymers have been used as solid adsorbents for capturing toxic gases like sulfur dioxide, with the imidazole moiety showing a high affinity for SO₂ through dipole-dipole interactions. nih.gov Furthermore, imidazole-functionalized polymer microspheres and fibers have been prepared to immobilize oxovanadium(IV) catalysts, creating recyclable catalytic systems for oxidation reactions. researchgate.net In a different approach, amino-functionalized hypercrosslinked polymers have been synthesized for the effective extraction of various nitroimidazoles from environmental samples. documentsdelivered.comnih.gov
In the realm of nanomaterials, imidazole derivatives have been anchored to the surface of superparamagnetic iron oxide nanoparticles. nih.gov This functionalization can enhance the photoluminescence of the attached molecule and allows for the magnetic direction of the nanoparticles. nih.govresearchgate.net Aminopropylimidazole has also been used as a coating for magnetite nanoparticles, providing a functional amino group on the surface for further linkage with polymers. mdpi.com While this compound has not been specifically integrated into such systems, its structure offers a reactive N-H site that could be used for covalent attachment to polymer backbones or nanoparticle surfaces, potentially creating new functional materials for catalysis or sorption.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies
The advancement of 5-Nitro-4-phenyl-1H-imidazole applications is intrinsically linked to the efficiency and sustainability of its synthesis. Future research must focus on moving beyond traditional synthetic routes, which often involve harsh conditions, multi-step processes, and the use of hazardous reagents.
Key areas for development include:
Green Chemistry Approaches: The principles of green chemistry offer a roadmap for more environmentally benign syntheses. This includes the use of greener solvents like water or ionic liquids, and the development of solvent-free reaction conditions. dntb.gov.uamdpi.com Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields for other imidazole (B134444) derivatives and represents a promising avenue for the synthesis of this compound. mdpi.com
Catalytic Systems: Exploring novel catalysts is crucial. This includes employing transition metal catalysts, nanoparticles, or biocatalysts to facilitate reactions with higher selectivity and efficiency under milder conditions. drugbank.com For instance, copper-catalyzed multi-component reactions have been successful in producing highly substituted imidazoles in a one-pot setup, a strategy that could be adapted for this compound derivatives. drugbank.com
One-Pot and Multi-Component Reactions (MCRs): Designing synthetic pathways that combine multiple steps into a single operation (one-pot) or involve the reaction of three or more starting materials in a single step (MCRs) can significantly improve efficiency. drugbank.com These methods reduce waste by minimizing intermediate isolation and purification steps and are highly desirable for creating libraries of derivatives for screening purposes.
| Synthetic Strategy | Potential Advantages for this compound | Relevant Findings for Imidazoles |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Shown to produce 90.90% yield for Triphenyl-imidazole compared to 69.60% via traditional methods. mdpi.com |
| Solvent-Free Conditions | Eliminates solvent waste, simplifies product isolation, reduces environmental impact. | Efficient for the synthesis of various imidazole derivatives. dntb.gov.ua |
| Copper-Catalyzed MCRs | High efficiency, mild reaction conditions (room temp.), use of green solvents (water), one-pot procedure. drugbank.com | Successful synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole. drugbank.com |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A profound understanding of the molecular properties and reaction mechanisms of this compound is essential for its rational design and application. Advanced analytical and theoretical methods are pivotal in this endeavor.
Future research should leverage:
Advanced Spectroscopy: Techniques like Fourier-transform infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy are fundamental for structural characterization. researchgate.nettaylorandfrancis.com Future work could employ more advanced NMR techniques to study intermolecular interactions and dynamic processes.
Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for predicting molecular properties. researchgate.netacs.org For this compound, DFT can be used to investigate its conformational landscape, electronic structure, vibrational properties (IR and Raman spectra), and NMR shielding tensors. researchgate.netacs.org Such computational data can deepen the understanding of its spectroscopic properties and predict how structural modifications will influence its behavior. researchgate.net
Time-Dependent DFT (TD-DFT): This method provides insights into the excited states of molecules, which is crucial for understanding photochemical properties and potential applications in areas like photodynamic therapy or optical materials. researchgate.netacs.org
Computational Design of Enhanced Bioactive Compounds with Tailored Specificity
Computational modeling offers a powerful tool for accelerating the discovery of new bioactive derivatives of this compound with improved efficacy and specificity. By simulating interactions at the molecular level, researchers can prioritize the synthesis of compounds with the highest potential for success.
Key computational strategies include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. diva-portal.org It can be used to screen virtual libraries of this compound derivatives against known therapeutic targets to identify promising candidates. For example, based on studies of other phenyl-imidazoles, docking could be used to design inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy. diva-portal.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can be developed for a series of this compound analogs to predict the activity of unsynthesized compounds, thereby guiding synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a compound interacts with its biological target over time, offering insights into binding stability and the conformational changes that may occur.
Addressing Drug Resistance and Mutagenicity in Next-Generation Nitroimidazoles
A significant challenge for nitroimidazole-based therapeutics is the emergence of drug resistance and concerns about mutagenicity. bohrium.comnih.gov Overcoming these hurdles is paramount for the development of next-generation drugs based on the this compound scaffold.
Drug Resistance: Resistance to nitroimidazoles is often linked to decreased activity of nitroreductase enzymes in target organisms, which are required to activate the drug by reducing its nitro group. bohrium.com Future research should focus on:
Designing Novel Derivatives: The goal is to create molecules that are less susceptible to existing resistance mechanisms. This could involve modifying the scaffold to be activated by different enzymes or to have a lower redox potential, making activation easier.
Bypassing Resistance Pathways: Research into derivatives that maintain activity against resistant strains is crucial. Studies on other 5-nitroimidazoles have shown that certain modifications can yield compounds effective against metronidazole-resistant parasites. nih.govmdpi.com For instance, some derivatives have demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) against resistant strains compared to conventional drugs. nih.gov
Mutagenicity: The mutagenic potential of nitroimidazoles is a major concern, often attributed to the nitro group and its reactive reduction intermediates. acs.orgdoaj.org Strategies to mitigate this include:
Structural Modification: Research has shown that adding specific substituents to the imidazole ring can reduce mutagenicity. For example, the introduction of an additional methyl group at the 2-position of some 5-nitroimidazoles has been shown to lower their mutagenic activity. acs.org
Modulating Redox Potential: The mutagenic effect is linked to the drug's redox potential. Fine-tuning this property through chemical modification can potentially dissociate the therapeutic activity from the mutagenic effects. The aim is to develop compounds with a therapeutic window where they are effective against pathogens but not mutagenic to host cells. doaj.org
| Compound Type | Activity against Metronidazole-Resistant (Mzr) T. vaginalis | Reference |
| Metronidazole (B1676534) (Mz) | MIC: 100 µM | nih.gov |
| Compound 17 (a novel 5-nitroimidazole) | MIC: 6.3 µM | nih.gov |
| Compound 14 (a novel 5-nitroimidazole) | MIC: 6.3 µM | nih.gov |
This table presents example data from studies on other 5-nitroimidazole derivatives, highlighting the principle that structural modification can overcome resistance.
Expanding Material Science Applications of this compound Derivatives
Beyond its biomedical potential, the this compound structure holds promise for various material science applications, an area that remains largely unexplored. The combination of the aromatic phenyl group, the heterocyclic imidazole ring, and the electron-withdrawing nitro group can impart unique electronic, optical, and chemical properties.
Future research could explore applications in:
Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals and alloys. bohrium.comnih.govkfupm.edu.saigi-global.com The nitrogen atoms in the imidazole ring and the pi-electrons from the aromatic systems can adsorb onto metal surfaces, forming a protective layer. kfupm.edu.sa The specific structure of this compound could offer unique adsorption characteristics, warranting investigation into its efficacy for protecting materials like carbon steel or copper in acidic or marine environments. nih.govacs.org
Energetic Materials: Nitro-containing heterocyclic compounds are a cornerstone of energetic materials research. researchgate.netmdpi.com The high nitrogen content and positive heat of formation associated with the imidazole ring, combined with the oxygen-rich nitro group, suggest that derivatives of this compound could be investigated as components of new high-density, low-sensitivity explosives or propellants. mdpi.commdpi.com
Nonlinear Optical (NLO) Materials: Molecules with significant charge asymmetry, often found in structures with electron-donating and electron-withdrawing groups connected by a pi-conjugated system, can exhibit NLO properties. Phenyl-imidazole derivatives have been investigated for such applications. acs.orgdoaj.orgresearchgate.net The this compound scaffold, possessing a donor-pi-acceptor (D-π-A) character, is a candidate for development into materials for optical devices.
Polymers and Functional Materials: Phenylimidazoles are used in the synthesis of high-performance polymers, such as poly(benzimidazole imide)s, which exhibit excellent thermal stability. nih.govrsc.org They are also used in materials for sensors and optoelectronics. nih.gov The specific properties imparted by the nitro group could lead to novel polymers with tailored characteristics, such as enhanced thermal resistance or specific electronic properties.
Q & A
Q. What are the optimal synthetic routes for 5-Nitro-4-phenyl-1H-imidazole, and how can purity be ensured?
Methodological Answer: The synthesis of nitro-substituted imidazoles typically involves multi-component reactions or cyclization strategies. For example, analogous compounds like 4,5-diphenylimidazoles are synthesized via condensation of aldehydes, ammonium acetate, and nitro precursors under reflux in acetic acid . To ensure high purity, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended. Reaction progress should be monitored via TLC, and intermediates characterized by NMR to confirm structural fidelity before proceeding to nitration steps .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR resolves aromatic protons and confirms nitro-group placement. For example, nitro groups deshield adjacent protons, shifting signals downfield (δ 8.5–9.0 ppm) .
- IR Spectroscopy: Nitro stretches appear as strong bands near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) determines crystal packing and hydrogen-bonding networks. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) provides accurate electronic profiles . Basis sets such as 6-311G(d,p) are recommended for geometry optimization. Solvent effects (e.g., ethanol) can be modeled using the Polarizable Continuum Model (PCM). Analysis focuses on frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to predict reactivity .
Q. What safety protocols are essential when handling nitro-substituted imidazoles?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitro compounds may be explosive; use anti-static lab coats, nitrile gloves, and safety goggles.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before segregating nitro-containing waste for incineration .
Advanced Research Questions
Q. How can contradictory spectroscopic data for nitro-imidazole derivatives be resolved?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Use multi-technique validation:
Q. What strategies analyze hydrogen-bonding networks in this compound crystals?
Methodological Answer: Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., chains, rings). For example, N–H···O nitro interactions may form C(4) chains. Crystallographic data from SHELXL refinements are parsed using software like Mercury to visualize motifs .
Q. How can this compound be functionalized for biological activity studies?
Methodological Answer:
- Derivatization: Introduce substituents at the phenyl or imidazole positions via Suzuki coupling (e.g., aryl boronic acids) or nucleophilic substitution (e.g., alkyl halides) .
- Docking Studies: Use AutoDock Vina to screen derivatives against targets like EGFR. Prioritize compounds with low binding energies (ΔG < -8 kcal/mol) and favorable ADMET profiles (e.g., Lipinski’s Rule compliance) .
Q. How do solvent effects influence the reactivity of this compound in substitution reactions?
Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, accelerating nitro-group displacement. Solvent parameters (Kamlet-Taft π*) correlate with reaction rates. Experimental kinetics (UV-Vis monitoring) paired with DFT-PCM calculations validate solvent-dependent activation barriers .
Q. What electronic effects does the nitro group exert on the imidazole core?
Methodological Answer: The nitro group is a strong electron-withdrawing moiety, reducing electron density at the imidazole ring. This is quantified via Hammett σ constants (σmeta ≈ 0.71) or NBO analysis in DFT, showing increased positive charge at C2/C4. Electrochemical studies (cyclic voltammetry) reveal shifts in reduction potentials due to nitro’s electron-deficient nature .
Q. How can synthetic routes for this compound be scaled without compromising yield?
Methodological Answer:
- Flow Chemistry: Continuous reactors minimize exothermic risks during nitration.
- Process Analytical Technology (PAT): Use in-line FTIR or Raman probes to monitor intermediate concentrations.
- Purification: Switch from column chromatography to centrifugal partition chromatography (CPC) for gram-scale isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
